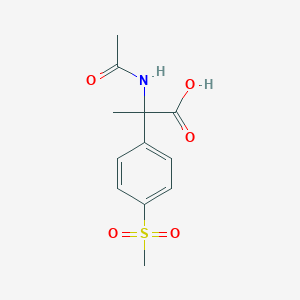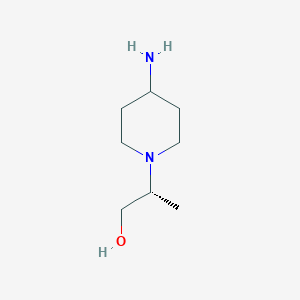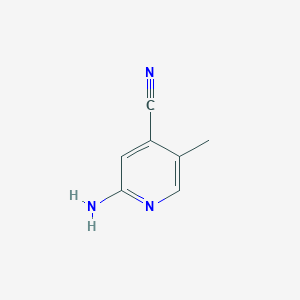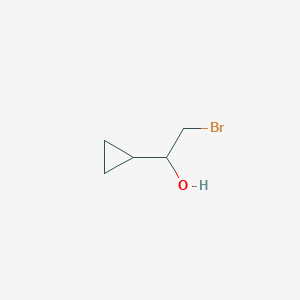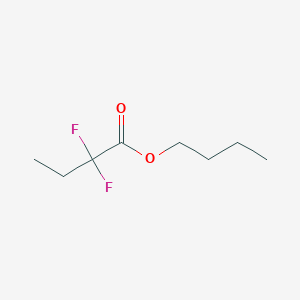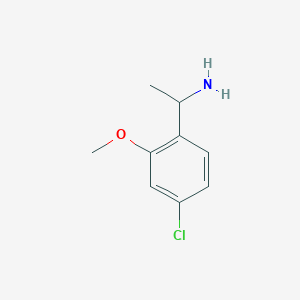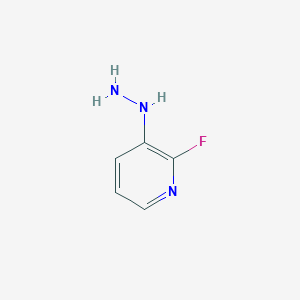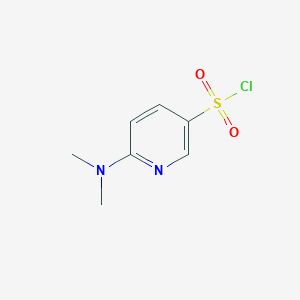
Chlorure de 6-(diméthylamino)pyridine-3-sulfonyle
Vue d'ensemble
Description
6-(Dimethylamino)pyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C7H9ClN2O2S and its molecular weight is 220.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Dimethylamino)pyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Dimethylamino)pyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Agent de dérivatisation pour l'amélioration de la sensibilité des métabolites Le chlorure de pyridine-3-sulfonyle est utilisé comme agent de dérivatisation pour améliorer la sensibilité des métabolites. Cette application est cruciale dans la détection et la quantification de diverses substances dans les échantillons biologiques. Par exemple, il aide à l'analyse des isoformes du cytochrome P450 en milieu aqueux, des œstrogènes stéroïdiens dans les fluides biologiques et des bisphénols dans les boissons, facilitant leur détermination par chromatographie liquide haute performance couplée à la spectrométrie de masse en tandem (HPLC-MS/MS) .
2. Évaluation des biomarqueurs pour les risques de cancer et les maladies métaboliques Le composé joue un rôle important dans l'évaluation des métabolites des œstrogènes, qui sont des biomarqueurs clés pour l'évaluation des risques de cancer et des maladies métaboliques. Son utilisation est particulièrement importante en raison des faibles niveaux physiologiques de ces métabolites, nécessitant une méthode sensible et précise pour la quantification .
Procédés de production industrielle
Le chlorure de pyridine-3-sulfonyle est impliqué dans les méthodes de production industrielle conçues pour être facilement applicables, réduire la formation de sous-produits et améliorer l'efficacité globale .
Synthèse de composés biologiquement actifs
Il sert de synthon dans la synthèse de nouveaux chlorures de pyridine-3-sulfonyle, qui sont des précurseurs pour la préparation d'acides sulfoniques N-substitués et de sulfonamides. Ces composés sont explorés pour leurs activités biologiques potentielles .
Mécanisme D'action
Target of Action
It is known to be used as a derivatization agent in high-performance liquid chromatography (hplc) to enhance the sensitivity of metabolites formed during the incubation of cytochrome p450 isoforms .
Mode of Action
6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with its targets by acting as a derivatization agent. It enhances the sensitivity of metabolites during their incubation in an aqueous medium
Biochemical Pathways
It is used to enhance the sensitivity of metabolites in the cytochrome p450 pathway .
Result of Action
It is known to enhance the sensitivity of metabolites during their incubation in an aqueous medium .
Action Environment
The action of 6-(Dimethylamino)pyridine-3-sulfonyl chloride can be influenced by environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area . This suggests that the compound’s action, efficacy, and stability may be affected by the surrounding environment.
Analyse Biochimique
Biochemical Properties
6-(Dimethylamino)pyridine-3-sulfonyl chloride interacts with various biomolecules in biochemical reactions. It is used as a derivatization agent to enhance the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium . The nature of these interactions is primarily due to the high proton affinity of the compound .
Cellular Effects
It is known that the compound plays a role in enhancing the sensitivity of metabolites, which can influence cell function .
Molecular Mechanism
The molecular mechanism of action of 6-(Dimethylamino)pyridine-3-sulfonyl chloride involves its role as a derivatization agent. It enhances the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is used as a derivatization agent in biochemical reactions , suggesting that it may have an impact on cellular function over time.
Metabolic Pathways
It is known that the compound is used as a derivatization agent in biochemical reactions , suggesting that it may interact with enzymes or cofactors in metabolic pathways.
Propriétés
IUPAC Name |
6-(dimethylamino)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(2)7-4-3-6(5-9-7)13(8,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCDYLKBLYZSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




